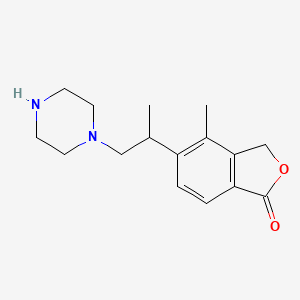
4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one
説明
4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core substituted with a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
特性
分子式 |
C16H22N2O2 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC名 |
4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H22N2O2/c1-11(9-18-7-5-17-6-8-18)13-3-4-14-15(12(13)2)10-20-16(14)19/h3-4,11,17H,5-10H2,1-2H3 |
InChIキー |
DSTOPNDVXROHLG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1COC2=O)C(C)CN3CCNCC3 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Substitution with Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions. This step often involves the reaction of the benzofuran core with a suitable piperazine derivative in the presence of a base, such as sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the piperazine nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the piperazine moiety.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
4-Methyl-2-benzofuran-1(3H)-one: Lacks the piperazine moiety, resulting in different biological activities.
5-(1-Methyl-2-piperazin-1-ylethyl)-2-benzofuran-1(3H)-one: Similar structure but without the methyl group on the benzofuran ring.
Uniqueness
4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one is unique due to the presence of both the methyl group and the piperazine moiety, which contribute to its distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


